Cas no 1821808-55-2 ((1S,2S)-2-Trifluoromethyl-cyclohexylamine)

(1S,2S)-2-Trifluoromethyl-cyclohexylamine is a chiral cyclohexylamine derivative featuring a trifluoromethyl group at the 2-position. Its stereospecific (1S,2S) configuration makes it a valuable building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing bioavailability and binding affinity in bioactive molecules. This compound is often employed as a chiral auxiliary or intermediate in the synthesis of enantiomerically pure compounds. Its rigid cyclohexyl backbone provides structural control, while the amine functionality allows for further derivatization. High enantiomeric purity and consistent batch-to-batch quality are critical for its applications in medicinal chemistry and catalysis.
(1S,2S)-2-Trifluoromethyl-cyclohexylamine structure
1821808-55-2 structure
Product Name:(1S,2S)-2-Trifluoromethyl-cyclohexylamine
CAS No:1821808-55-2
MF:C7H12F3N
MW:167.172092437744
MDL:MFCD22520366
CID:5172234
Update Time:2026-03-04

(1S,2S)-2-Trifluoromethyl-cyclohexylamine Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-2-Trifluoromethyl-cyclohexylamine
    • MDL: MFCD22520366
    • Inchi: 1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6-/m0/s1
    • InChI Key: KHKJUJGNSSJMED-WDSKDSINSA-N
    • SMILES: [C@H]1(N)CCCC[C@@H]1C(F)(F)F

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(1S,2S)-2-Trifluoromethyl-cyclohexylamine Suppliers

Amadis Chemical Company Limited
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(CAS:1821808-55-2)(1S,2S)-2-Trifluoromethyl-cyclohexylamine
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Quantity:1g/5g/500mg/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:37
Price ($):2915.0/10827.0/1731.0/920.0
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Additional information on (1S,2S)-2-Trifluoromethyl-cyclohexylamine

Chemical Profile of (1S,2S)-2-Trifluoromethyl-cyclohexylamine (CAS No. 1821808-55-2)

(1S,2S)-2-Trifluoromethyl-cyclohexylamine, identified by its Chemical Abstracts Service number CAS No. 1821808-55-2, is a significant compound in the field of pharmaceutical chemistry. This chiral amine derivative features a trifluoromethyl group on a cyclohexane ring, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

The stereochemistry of (1S,2S)-2-Trifluoromethyl-cyclohexylamine is particularly noteworthy, as enantiomeric purity plays a crucial role in pharmaceutical applications. The (1S,2S) configuration ensures specific interactions with biological targets, which can significantly influence the efficacy and safety of drug candidates. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of this enantiomer, making it more accessible for research and development purposes.

In the realm of medicinal chemistry, (1S,2S)-2-Trifluoromethyl-cyclohexylamine has been explored as a building block for novel therapeutic agents. Its structural motif is found in several pharmacologically active compounds, particularly those targeting neurological and inflammatory disorders. The trifluoromethyl group's electron-withdrawing properties contribute to the compound's binding affinity and selectivity, which are essential for optimizing drug interactions.

Recent studies have highlighted the potential of (1S,2S)-2-Trifluoromethyl-cyclohexylamine in the development of anti-inflammatory drugs. Researchers have demonstrated its role as a precursor in synthesizing non-steroidal anti-inflammatory agents (NSAIDs) with improved pharmacokinetic profiles. The trifluoromethyl substitution enhances the compound's resistance to metabolic degradation, leading to longer-lasting therapeutic effects.

The compound's utility extends beyond inflammation modulation. Emerging research suggests its application in antiviral and anticancer therapies. The unique steric and electronic properties of (1S,2S)-2-Trifluoromethyl-cyclohexylamine allow it to interact with viral proteases and kinases, potentially inhibiting pathogenic processes. Additionally, its incorporation into small-molecule inhibitors has shown promise in disrupting cancer cell proliferation pathways.

Synthetic methodologies for producing (1S,2S)-2-Trifluoromethyl-cyclohexylamine have seen significant innovation. Catalytic asymmetric hydrogenation and enzymatic resolution techniques have been particularly effective in achieving high enantiomeric purity. These advancements not only improve yield but also reduce environmental impact by minimizing waste generation.

The pharmaceutical industry continues to leverage computational chemistry tools to design derivatives of (1S,2S)-2-Trifluoromethyl-cyclohexylamine. Molecular modeling studies predict new analogs with enhanced binding affinities and reduced side effects. Such virtual screening approaches accelerate the discovery process, enabling faster translation from laboratory research to clinical applications.

In conclusion, (1S,2S)-2-Trifluoromethyl-cyclohexylamine (CAS No. 1821808-55-2) represents a versatile and promising compound in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it an invaluable intermediate for developing innovative therapeutic agents. As research progresses, the potential applications of this compound are expected to expand further, contributing to advancements in medicine and drug discovery.

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Amadis Chemical Company Limited
(CAS:1821808-55-2)(1S,2S)-2-Trifluoromethyl-cyclohexylamine
A1028879
Purity:99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg
Price ($):2915.0/10827.0/1731.0/920.0
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